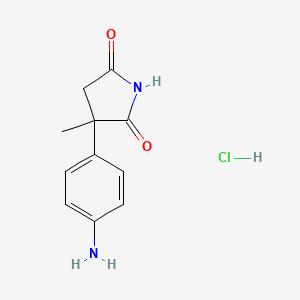

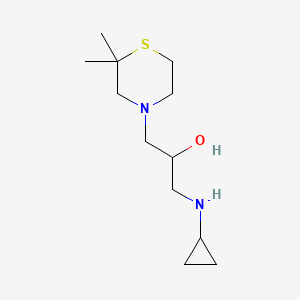

N1-cyclohexyl-N2-(isoxazol-3-yl)oxalamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of isoxazole derivatives, such as “N1-cyclohexyl-N2-(isoxazol-3-yl)oxalamide”, has been an interesting field of study for decades . Two main reactions leading to the construction of the isoxazole ring can be distinguished: the 1,3-dipolar cycloaddition of nitrile oxides to unsaturated compounds and the condensation of hydroxylamine with β-diketones or their synthetic equivalents .Molecular Structure Analysis

Isoxazole, which is a part of “this compound”, is a five-membered heterocycle with one oxygen atom and one nitrogen atom at adjacent positions .Chemical Reactions Analysis

The chemistry of isoxazoles has been an interesting field of study for decades . The presence of the labile N–O bond in the isoxazole ring capable of cleavage allows one to obtain various 1,3-bifunctional derivatives of carbonyl compounds as a result of a series of transformations .科学的研究の応用

Synthesis and Reactivity

Electrophilic Activation and Reactivity : A study by Il’in et al. (2018) discusses the synthesis of 2-methyl-5-amino-1,2,4-oxadiazolium bromides, which exhibit high electrophilic activation. A model compound, 5-cyclohexylamino-2-methyl-3-phenyl-1,2,4-oxadiazolium bromide, demonstrates rapid reactivity under mild conditions with various reactants, leading to the formation of different heterocyclic compounds (Il’in, Bolotin, Suslonov, & Kukushkin, 2018).

Cascade Formation of Isoxazoles : Burkhard et al. (2011) presented a novel approach to synthesize 3-substituted isoxazoles, highlighting the significance of isoxazoles in organic chemistry and their underrepresentation as building blocks in drug discovery (Burkhard, Tchitchanov, & Carreira, 2011).

Oxadiazole Synthesis : Boström et al. (2012) explored oxadiazoles, a related compound class, noting their frequent use in druglike molecules and their bioisosteric properties. This study includes novel synthetic routes for oxadiazoles, which are relevant to the broader family of compounds including N1-cyclohexyl-N2-(isoxazol-3-yl)oxalamide (Boström, Hogner, Llinàs, Wellner, & Plowright, 2012).

Applications in Medicinal Chemistry

Antimycobacterial Activity : Sriram et al. (2007) synthesized novel thiourea compounds with a core structure related to isoxazoles, demonstrating significant in vitro and in vivo antimycobacterial activities, particularly against multidrug-resistant Mycobacterium tuberculosis (Sriram, Yogeeswari, Dinakaran, & Thirumurugan, 2007).

Isoxazolidine as a Medicinal Scaffold : Berthet et al. (2016) reviewed the role of isoxazolidine, a related structure, in medicinal chemistry, highlighting its applications in synthesizing bioactive compounds and its potential in mimicking nucleosides, carbohydrates, and amino acids (Berthet, Cheviet, Dujardin, Parrot, & Martínez, 2016).

Synthetic and Medicinal Overview of Isoxazolines : Kumar and Shankar (2020) provided a comprehensive overview of isoxazolines, discussing their biological activities and synthetic strategies. This review underscores the significance of isoxazolines in various pathologies, including their roles as antitubercular agents and COX inhibitors (Kumar & Shankar, 2020).

将来の方向性

Isoxazoles, including “N1-cyclohexyl-N2-(isoxazol-3-yl)oxalamide”, continue to attract the attention of researchers due to their synthetic availability, special chemical and biological properties, and widespread practical use . Future research may focus on the development of new synthetic strategies and designing of new isoxazole derivatives based on the most recent knowledge emerging from the latest research .

特性

IUPAC Name |

N-cyclohexyl-N'-(1,2-oxazol-3-yl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O3/c15-10(12-8-4-2-1-3-5-8)11(16)13-9-6-7-17-14-9/h6-8H,1-5H2,(H,12,15)(H,13,14,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLFWVIPYSBTGSB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)C(=O)NC2=NOC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-benzyl-3-[(3,4-dimethylphenyl)sulfonyl]-6,7-difluoroquinolin-4(1H)-one](/img/structure/B2750476.png)

![N-(furan-2-ylmethyl)-2-[(6-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide](/img/structure/B2750477.png)

![2-chloro-N-[3-(4-methylphenyl)-1-phenyl-4-pyrazolyl]acetamide](/img/structure/B2750482.png)

![N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-4-methoxybenzamide](/img/structure/B2750485.png)

![2-Amino-2-[3-(2-nitrophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2750487.png)

![2-chloro-N-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2750491.png)

![4-(tert-butyl)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2750492.png)

![4-[[(5-Chloropyrimidin-2-yl)amino]methyl]-2,3-dihydrochromen-4-ol](/img/structure/B2750493.png)

![6-Cyclopropyl-2-[2-[[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]amino]ethyl]pyridazin-3-one](/img/structure/B2750497.png)